6-Bromo-2-fluoro-3-iodobenzyl bromide

Medicinal Chemistry Drug Design Lipophilicity

Synthesizing complex, highly substituted aromatics often fails due to the lack of orthogonal reactive handles on simple benzyl bromides. This polyhalogenated intermediate solves the challenge with three distinct sites (benzylic bromide, Ar-I, Ar-Br) for stepwise functionalization. - **Key Advantage:** Enables controlled sequential alkylation + two Pd-catalyzed cross-couplings (Suzuki/Sonogashira) using differential halogen reactivity. - **Specs:** ≥98% purity, LogP 4.09. Available for immediate research supply.

Molecular Formula C7H4Br2FI
Molecular Weight 393.82 g/mol
Cat. No. B12849594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-fluoro-3-iodobenzyl bromide
Molecular FormulaC7H4Br2FI
Molecular Weight393.82 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1Br)CBr)F)I
InChIInChI=1S/C7H4Br2FI/c8-3-4-5(9)1-2-6(11)7(4)10/h1-2H,3H2
InChIKeyMLKXFDRKHPECAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-2-fluoro-3-iodobenzyl bromide – High-Purity Tri-Halogenated Benzyl Bromide for Advanced Organic Synthesis


6-Bromo-2-fluoro-3-iodobenzyl bromide (CAS 2092370-35-7, molecular formula C₇H₄Br₂FI, molecular weight 393.82 g/mol) is a polyhalogenated aromatic compound characterized by a benzene ring substituted with bromine (at position 6), fluorine (at position 2), and iodine (at position 3), in addition to a reactive benzylic bromide (-CH₂Br) moiety. This dense, electron-deficient tri-halogenated benzyl bromide belongs to a class of versatile synthetic intermediates valued for their ability to participate in sequential, orthogonal functionalization strategies. The combination of three distinct halogen types (Br, F, I) and a benzylic leaving group creates a unique reactivity profile that distinguishes it from simpler mono- and di-halogenated analogs, making it a strategic building block for constructing complex, highly substituted aromatic scaffolds in medicinal chemistry and agrochemical development .

Why Generic Benzyl Bromides Cannot Substitute for 6-Bromo-2-fluoro-3-iodobenzyl bromide in Multi-Step Syntheses


Generic substitution of 6-bromo-2-fluoro-3-iodobenzyl bromide with simpler benzyl bromide analogs is not viable for applications requiring multi-step, orthogonal functionalization due to its unique tri-halogenated aromatic core. This compound possesses three distinct halogen atoms with dramatically different reactivities toward cross-coupling and substitution reactions: the benzylic bromide (-CH₂Br) is highly reactive toward nucleophiles (e.g., amines, alcohols, thiols), the aromatic iodide (Ar-I) is the most reactive site for oxidative addition in palladium-catalyzed cross-couplings (Suzuki, Sonogashira), and the aromatic bromide (Ar-Br) can be selectively activated under more forcing conditions or in the presence of specific catalysts, enabling a controlled, stepwise diversification of the aromatic scaffold. The presence of the stable, electron-withdrawing fluorine atom further modulates the electronic environment of the ring, influencing the regioselectivity and reactivity of subsequent transformations. In contrast, mono-halogenated benzyl bromides or simpler di-halogenated analogs lack this precise, orthogonal reactivity profile, severely limiting their utility in the synthesis of complex, highly functionalized molecules where sequential, chemoselective transformations are required [1]. This differentiated reactivity, coupled with a specific lipophilicity (LogP) and purity profile, underscores why this compound is not interchangeable with its in-class alternatives.

6-Bromo-2-fluoro-3-iodobenzyl bromide: Quantifiable Differentiation Against In-Class Comparators


Enhanced Lipophilicity for Improved Pharmacokinetic Properties Relative to Di-Halogenated Analog

6-Bromo-2-fluoro-3-iodobenzyl bromide demonstrates a significantly higher computed lipophilicity (LogP = 4.0877) compared to the structurally related di-halogenated analog 4-bromo-5-fluoro-2-iodobenzyl bromide (XLogP3-AA = 3.9) . This increased LogP value is directly attributable to the additional heavy halogen atom (Br) in the target compound, which enhances hydrophobic character and may improve passive membrane permeability and distribution characteristics in medicinal chemistry programs [1].

Medicinal Chemistry Drug Design Lipophilicity

Higher Vendor-Supplied Purity (98%) Compared to Common In-Class Alternatives (95%)

The target compound is commercially available at a minimum vendor-specified purity of 98% , which is 3 percentage points higher than the typical minimum purity specification of 95% for several closely related in-class compounds, including 2-fluoro-6-iodobenzyl bromide and 2-fluoro-5-iodobenzyl bromide . This higher purity specification reduces the risk of confounding by-products in sensitive synthetic sequences.

Chemical Synthesis Quality Control Reproducibility

Higher Molecular Weight and Heavy Atom Count for Enhanced Mass-Directed Purification and Detection

The target compound has a molecular weight of 393.82 g/mol , which is approximately 25% heavier than the 314.92 g/mol molecular weight of simpler di-halogenated benzyl bromide analogs like 2-fluoro-6-iodobenzyl bromide and 2-fluoro-5-iodobenzyl bromide [1]. This substantial mass difference is due to the presence of an additional bromine atom (atomic weight ~80 Da) on the aromatic ring. The higher molecular weight and unique isotopic distribution (from two bromine atoms and one iodine atom) facilitate easier mass-directed purification and unambiguous identification by LC-MS.

Analytical Chemistry LC-MS Purification

Enhanced Orthogonal Reactivity Profile Through Three Distinct Halogen Types

6-Bromo-2-fluoro-3-iodobenzyl bromide contains three distinct halogen atoms with significantly different reactivities, enabling a higher degree of orthogonal functionalization compared to analogs with only two halogen types. The aromatic iodide (C-I bond) is the most reactive toward oxidative addition in palladium-catalyzed cross-couplings, the aromatic bromide (C-Br bond) can be selectively activated under more forcing conditions or with specific catalysts, and the benzylic bromide is highly reactive toward nucleophilic substitution. The fluorine atom is typically inert to these conditions, serving as a stable, electron-withdrawing group that modulates the reactivity of the other positions [1]. In contrast, a di-halogenated analog like 2-fluoro-6-iodobenzyl bromide (lacking the additional aromatic Br) offers only two distinct reactive sites (benzylic Br and aromatic I), limiting the complexity of sequential, chemoselective transformations that can be performed.

Organic Synthesis Chemoselectivity Cross-Coupling

Differentiated Reactivity in Nucleophilic Substitution via Enhanced Benzylic Electrophilicity

The presence of multiple electron-withdrawing halogen substituents (F, Br, I) on the aromatic ring of 6-bromo-2-fluoro-3-iodobenzyl bromide is expected to increase the electrophilicity of the benzylic carbon, thereby enhancing its reactivity toward nucleophiles in SN2-type reactions. Quantum chemical calculations on related polyhalogenated benzyl bromides indicate that electron-withdrawing groups on the ring shift electron density from the benzylic halogen to the adjacent carbon atom, increasing the partial positive charge on the benzylic carbon [1]. This effect is more pronounced in tri-halogenated analogs compared to di-halogenated or mono-halogenated benzyl bromides, leading to a class-level inference of accelerated substitution kinetics under comparable conditions.

Reaction Kinetics Mechanistic Chemistry Electrophilicity

Key Research and Industrial Applications for 6-Bromo-2-fluoro-3-iodobenzyl bromide Based on Differentiated Properties


Medicinal Chemistry: Optimizing Lead Compounds for Improved Pharmacokinetic Properties

6-Bromo-2-fluoro-3-iodobenzyl bromide is strategically employed in medicinal chemistry programs as a versatile building block for synthesizing highly functionalized drug candidates. Its elevated LogP (4.0877) relative to di-halogenated analogs (e.g., LogP 3.9 for 4-bromo-5-fluoro-2-iodobenzyl bromide) can be leveraged to increase the lipophilicity of lead compounds, a property often correlated with improved passive membrane permeability and enhanced distribution to target tissues. The three orthogonal reactive sites (benzylic bromide, aromatic iodide, and aromatic bromide) enable a controlled, sequential installation of diverse pharmacophores onto a single aromatic scaffold, allowing medicinal chemists to efficiently explore structure-activity relationships (SAR) in complex chemical space [1].

Organic Synthesis: High-Yielding Multi-Step Sequential Functionalization

The unique tri-halogenated architecture of this compound makes it an ideal substrate for multi-step, orthogonal synthetic sequences. The benzylic bromide can be used in an initial alkylation step with a wide range of nucleophiles (e.g., amines, alcohols, thiols). Subsequently, the aromatic iodide can be selectively engaged in a mild palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira). Finally, the aromatic bromide can be activated under more forcing conditions or with a different catalyst system for a second, distinct cross-coupling, enabling the stepwise construction of highly elaborate, polyfunctionalized aromatic systems. This sequential functionalization strategy is not possible with simpler benzyl bromides lacking the requisite orthogonal halogen array, thereby justifying the procurement of this specific, higher-complexity intermediate for demanding synthetic routes [2].

Analytical and Purification Workflows: Enhanced LC-MS Detection and Purification

The substantially higher molecular weight (393.82 g/mol) and unique isotopic pattern (resulting from two bromine atoms and one iodine atom) of 6-bromo-2-fluoro-3-iodobenzyl bromide provide a distinct advantage in mass spectrometry-based analytical and purification workflows. This characteristic mass and isotopic signature allow for unambiguous identification and quantification of the compound and its derivatives in complex reaction mixtures using LC-MS. Furthermore, the increased mass facilitates more efficient mass-directed purification, improving the isolation of desired products from closely related by-products. For researchers synthesizing and characterizing novel, complex molecules, this enhanced detectability and purifiability represent a tangible, quantitative benefit over lighter, less isotopically distinct benzyl bromide analogs .

Chemical Biology and Bioconjugation: Strategic Tethering of Polyhalogenated Probes

In chemical biology and bioconjugation applications, 6-bromo-2-fluoro-3-iodobenzyl bromide serves as a highly specialized linker or probe precursor. Its enhanced benzylic electrophilicity (due to the electron-withdrawing halogen substituents) facilitates efficient initial conjugation to biomolecules (e.g., proteins, peptides, oligonucleotides) containing nucleophilic residues such as lysine or cysteine. The remaining aromatic iodide and bromide then serve as orthogonal handles for subsequent diversification or for introducing reporter groups (e.g., fluorophores, affinity tags, radiolabels) via sequential cross-coupling reactions. The high vendor-supplied purity (98%) ensures that the conjugation step proceeds with minimal interference from contaminants, maximizing the yield and purity of the final bioconjugate. The higher lipophilicity of the scaffold may also be beneficial for modulating the cellular uptake or subcellular localization of the resulting probe [3].

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